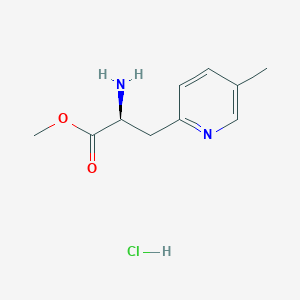
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride (MMPH) is a synthetic compound that has recently been shown to have a wide range of applications in scientific research. MMPH is a chiral molecule, meaning it can exist in two different forms, each of which has distinct properties. In recent years, MMPH has been studied for its potential as a drug target, as well as its biochemical and physiological effects.
Scientific Research Applications
Cardiovascular Pharmacology
A study by Pérez-Alvarez et al. (1999) explored the cardiovascular pharmacological profiles of indorenate analogs, including compounds similar to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects in spontaneously hypertensive rats and their action on blood pressure, vascular tone, and tension development in various animal models. The study concluded that specific structural modifications in these compounds could significantly influence their potency and affinity for serotonin receptors, affecting their cardiovascular effects (Pérez-Alvarez, Bobadilla, Hernández-Gallegos, & Hong, 1999).
Biocatalysis in Pharmaceutical Intermediates
Li et al. (2013) investigated the biocatalytic applications of similar compounds, specifically focusing on S-3-amino-3-phenylpropionic acid (S-APA), a pharmaceutical intermediate of S-dapoxetine. The study isolated and used Methylobacterium oryzae strain Y1-6 for the stereoselective hydrolysis of substrates related to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, demonstrating the potential of using microbial biocatalysis in pharmaceutical synthesis (Li, Wang, Huang, Zou, & Zheng, 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been a focus in various studies. For example, Vogt et al. (2013) conducted a detailed study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. Their research utilized spectroscopic and diffractometric techniques to characterize polymorphic forms, contributing to a better understanding of the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Anticancer Potential
Research by Saad and Moustafa (2011) synthesized and evaluated the anticancer activity of S-glycosyl and S-alkyl derivatives of similar compounds. They found that certain derivatives exhibited significant in vitro anticancer activities, highlighting the potential use of these compounds in cancer treatment research (Saad & Moustafa, 2011).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) studied the effect of Schiff bases derived from L-Tryptophan, related to (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, on the corrosion inhibition of stainless steel. Their findings suggest that these compounds could be effective in protecting metals against corrosion in acidic environments, indicating another potential application of these chemical compounds in the industrial sector (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWKHKYYJANIQ-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

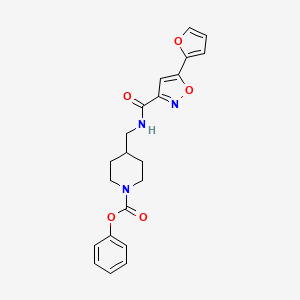

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
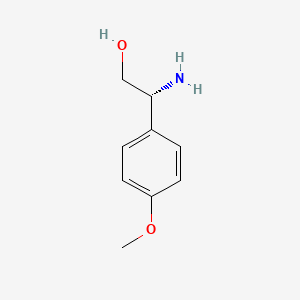
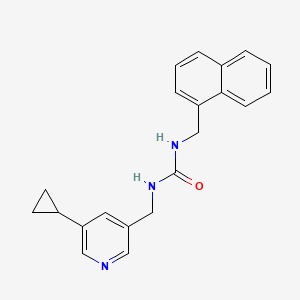
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)
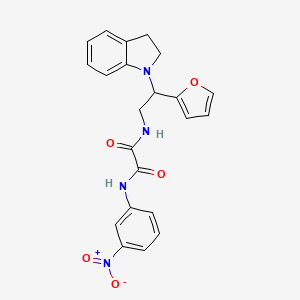
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
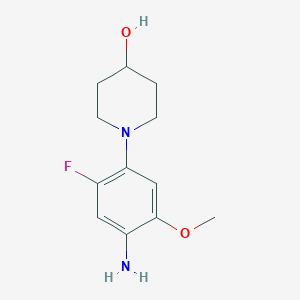
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
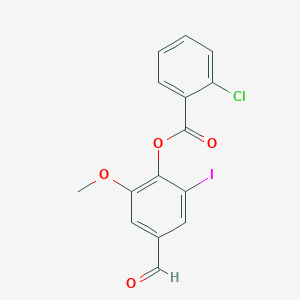
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)